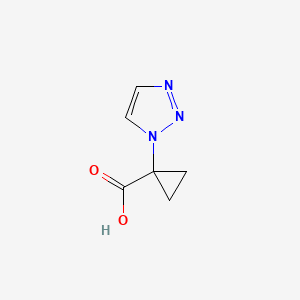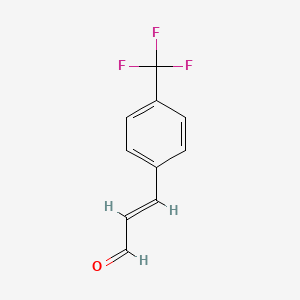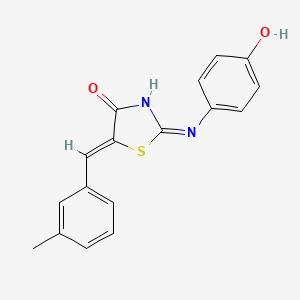![molecular formula C20H22N2O3S B2928626 2,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide CAS No. 898455-71-5](/img/structure/B2928626.png)
2,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a complex organic compound. Its structural uniqueness and chemical properties make it an important subject in the fields of medicinal chemistry, biochemistry, and materials science. This compound exhibits significant potential due to its unique configuration, providing avenues for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a multi-step organic synthesis process involving specific starting materials and catalysts. Key steps include:
Alkylation and sulfonation reactions to introduce the benzene sulfonamide group.
Formation of the hexahydropyrido[3,2,1-ij]quinoline scaffold via cyclization reactions.
Oxidation to introduce the oxo group at the desired position. These steps are carried out under controlled temperature and pH conditions to ensure the desired yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the synthesis involves similar steps but optimized for large-scale production. Automated reactors and continuous flow processes are often employed to enhance efficiency and reproducibility. Careful monitoring of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide can undergo a variety of chemical reactions, including:
Oxidation and Reduction: : Involving common oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Substitution Reactions: : Particularly nucleophilic substitution where the sulfonamide group can be a leaving group.
Cyclization Reactions: : Used to further modify the hexahydropyrido scaffold.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
Depending on the reaction conditions, major products can include further substituted or oxidized derivatives of the original compound, each with potentially different bioactive properties.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a pharmacophore in drug discovery, particularly in neurological and anti-inflammatory contexts.
Medicine: : Explored for its bioactive properties, including potential as an enzyme inhibitor.
Industry: : Utilized in the synthesis of advanced materials due to its structural stability and reactivity.
Mechanism of Action
The effects of this compound are largely influenced by its ability to interact with biological molecules. It may act by:
Inhibiting specific enzymes through binding to active sites.
Modulating receptor activity by interacting with receptor proteins.
Altering signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar compounds include:
2,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydro-2H-pyrido[4,3,2-de]quinolin-9-yl)benzenesulfonamide
2,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-octahydropyrido[3,4,1-ij]quinolin-9-yl)benzenesulfonamide: These compounds share the hexahydropyridoquinoline scaffold but differ in their substitution patterns or ring structures, impacting their chemical reactivity and biological activity.
2,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide stands out due to its specific substitution pattern, which can significantly influence its pharmacokinetic and pharmacodynamic profiles
Properties
IUPAC Name |
2,5-dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-13-5-6-14(2)18(10-13)26(24,25)21-17-11-15-4-3-9-22-19(23)8-7-16(12-17)20(15)22/h5-6,10-12,21H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTOWCPOANKWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2928545.png)
![4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide](/img/structure/B2928546.png)

![3,4-dimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2928549.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propylthiadiazole-5-carboxamide](/img/structure/B2928552.png)
![(Z)-methyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2928553.png)
![propan-2-yl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2928554.png)
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2928557.png)
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2928560.png)
![3-(4-Methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2928562.png)

![N-[(2-chlorophenyl)methyl]-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2928566.png)
